Barium bis(5-oxo-L-prolinate)

Description

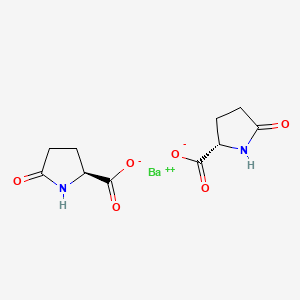

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85959-44-0 |

|---|---|

Molecular Formula |

C10H12BaN2O6 |

Molecular Weight |

393.54 g/mol |

IUPAC Name |

barium(2+);(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

WHSQXGSLLYMUIG-QHTZZOMLSA-L |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ba+2] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Barium Bis 5 Oxo L Prolinate

Solution-Phase Synthesis Strategies for Barium(II) 5-oxo-L-Prolinate Complexes

Solution-phase synthesis is a common and effective method for the preparation of Barium bis(5-oxo-L-prolinate). This approach involves the reaction of a soluble barium salt with 5-oxo-L-proline (also known as pyroglutamic acid) in a suitable solvent. The success of this method hinges on the careful management of several key factors.

Stoichiometric Control and Reactant Ratios

The stoichiometry of the reactants is a critical parameter in the synthesis of Barium bis(5-oxo-L-prolinate). The desired product consists of a central barium ion (Ba²⁺) coordinated to two 5-oxo-L-prolinate anions. Therefore, a molar ratio of 1:2 for the barium salt to 5-oxo-L-proline is typically employed.

For instance, the reaction can be represented by the following equation:

BaCl₂ + 2 C₅H₇NO₃ → Ba(C₅H₆NO₃)₂ + 2 HCl

In practice, a slight excess of the 5-oxo-L-proline may be used to ensure the complete reaction of the barium salt. The precise control of stoichiometry is crucial to prevent the formation of undesired side products or the presence of unreacted starting materials in the final product.

Influence of Solvent Systems and Reaction Media on Complex Formation

The choice of solvent system significantly impacts the solubility of the reactants and the subsequent formation and crystallization of the barium complex. Water is a commonly used solvent due to the good solubility of many barium salts and 5-oxo-L-proline. The polarity and protic nature of water can facilitate the dissolution of the ionic reactants and the formation of the metal-ligand bonds.

In some cases, mixed solvent systems, such as water-acetone or water-ethanol mixtures, may be utilized. The addition of a less polar co-solvent can decrease the solubility of the final product, thereby promoting its precipitation or crystallization from the solution. The selection of an appropriate solvent or solvent mixture is often determined empirically to achieve the best yield and crystal quality. For related semi-organic compounds, successful synthesis has been reported in aqueous solutions.

Temperature and pH Control in Aqueous and Non-Aqueous Syntheses

Temperature plays a vital role in controlling the reaction kinetics and the solubility of the resulting complex. Many solution-phase syntheses are initially conducted at room temperature with stirring to ensure homogeneity. In some instances, gentle heating may be applied to increase the rate of reaction and the solubility of the reactants. However, excessive temperatures should be avoided as they can lead to the decomposition of the organic ligand or the formation of amorphous precipitates instead of crystalline products.

The pH of the reaction medium is another critical factor, particularly in aqueous solutions. The 5-oxo-L-proline is an acidic amino acid derivative, and its deprotonation is necessary for it to coordinate with the barium ion. The pH can be adjusted by the addition of a base, such as barium hydroxide (B78521) or a non-interfering organic base, to facilitate the formation of the prolinate anion. Careful control of pH is essential to ensure the desired coordination chemistry and to prevent the precipitation of barium hydroxide or other side products.

Solid-State and Mechanochemical Approaches to Barium 5-oxo-L-Prolinate Synthesis

While solution-phase methods are common, solid-state and mechanochemical syntheses offer alternative routes to Barium bis(5-oxo-L-prolinate), often with advantages such as being solvent-free and potentially leading to different polymorphs.

Solid-state synthesis typically involves the direct grinding or heating of a stoichiometric mixture of a barium salt (e.g., barium carbonate or barium oxide) and 5-oxo-L-proline. mdpi.comrsc.org The reaction is driven by thermal energy, and the formation of the product occurs in the solid phase. This method can be simple and efficient, but it may require higher temperatures, which could pose a risk of thermal decomposition of the organic component.

Mechanochemical synthesis is a subset of solid-state reactivity where mechanical energy, usually from ball milling, is used to initiate and drive chemical reactions. researchgate.netnih.gov The intense grinding action creates fresh surfaces, increases the contact area between reactants, and can even induce phase transformations, leading to the formation of the desired product at or near room temperature. rsc.orgresearchgate.net For instance, a mixture of barium oxide and 5-oxo-L-proline could be milled in a high-energy ball mill to yield Barium bis(5-oxo-L-prolinate). nih.gov The parameters of the milling process, such as the type of mill, milling time, speed, and the use of any liquid-assisted grinding agents, would need to be optimized. mdpi.com

Principles of Crystal Growth and Purification for Barium bis(5-oxo-L-Prolinate)

Obtaining high-purity, crystalline Barium bis(5-oxo-L-prolinate) is essential for its characterization and for studying its solid-state properties. Crystallization is the primary method for purification and for growing single crystals suitable for X-ray diffraction analysis.

Controlled Evaporation and Slow Cooling Crystallization Techniques

Controlled evaporation is a widely used technique for growing crystals from solution. A saturated solution of Barium bis(5-oxo-L-prolinate) is prepared at a constant temperature, and the solvent is allowed to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the saturation point and leading to the formation of crystals. The rate of evaporation is a critical parameter; slow evaporation generally promotes the growth of larger and higher-quality crystals. For analogous compounds like L-proline barium nitrate, single crystals have been successfully grown using the slow evaporation technique at room temperature. researchgate.net

Slow cooling is another effective crystallization method. A saturated solution of the compound is prepared at an elevated temperature, and then the solution is slowly cooled. The solubility of Barium bis(5-oxo-L-prolinate) is expected to decrease with decreasing temperature, leading to supersaturation and subsequent crystallization. The rate of cooling must be carefully controlled to allow for the orderly growth of the crystal lattice. Rapid cooling often results in the formation of many small, imperfect crystals or a polycrystalline powder.

For both techniques, the purity of the starting materials and the cleanliness of the crystallization vessel are paramount to obtaining high-quality crystals. The presence of impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.

Solvent Selection for Optimized Crystal Morphology and Size

The selection of a solvent system is a critical parameter in the crystallization of any compound, as it directly influences crystal morphology, size distribution, and purity. In the absence of specific studies on Barium bis(5-oxo-L-prolinate), we can infer potential solvent effects based on general principles of crystallization and studies on related amino acid salts and organic compounds. acs.orgresearchgate.netnih.govacs.orgwhiterose.ac.uk

The primary role of the solvent is to dissolve the solute, in this case, Barium bis(5-oxo-L-prolinate), to create a supersaturated solution from which crystals can nucleate and grow. The interaction between the solvent and the solute molecules affects the growth rates of different crystal faces, thereby determining the final crystal habit (the external shape of the crystal).

For Barium bis(5-oxo-L-prolinate), a salt of a polar amino acid derivative, water would be a primary solvent of choice due to the ionic nature of the barium-carboxylate bond and the polar lactam and carboxylate groups of the pyroglutamate (B8496135) ligand. However, the use of mixed solvent systems can offer finer control over crystal properties. For instance, the addition of a less polar, water-miscible organic solvent (an anti-solvent) such as ethanol (B145695), isopropanol, or acetone (B3395972) can reduce the solubility of the salt and induce crystallization. nih.gov The rate of addition of the anti-solvent and the degree of supersaturation achieved can significantly impact the crystal size; slower addition generally favors the growth of larger, more well-defined crystals.

The choice of solvent can also influence which polymorphic form of a substance crystallizes. nih.gov Different solvents can stabilize different molecular conformations or intermolecular interactions, leading to the formation of distinct crystal lattices. For example, solvents capable of hydrogen bonding might compete with the intermolecular hydrogen bonds of the solute, favoring the growth of a particular polymorph. researchgate.netacs.orgwhiterose.ac.uk In the case of glycine, another amino acid, the addition of methanol (B129727) or ethanol to an aqueous solution was found to induce the precipitation of a less stable polymorphic form. nih.gov

The table below outlines potential solvent systems and their likely impact on the crystallization of Barium bis(5-oxo-L-prolinate), based on analogous systems.

| Solvent System | Expected Influence on Crystal Morphology and Size | Rationale |

| Water | Likely to produce well-formed, potentially large crystals upon slow evaporation or cooling. | Good solvent for polar salts, allowing for controlled crystallization. |

| Water/Ethanol | Can be used to control crystal size; rapid addition of ethanol may lead to smaller, needle-like crystals, while slow addition can yield larger, more equant crystals. | Ethanol acts as an anti-solvent, reducing solubility and inducing precipitation. The rate of addition controls the level of supersaturation. nih.gov |

| Water/Acetone | Similar to water/ethanol, allows for tuning of crystal size. Acetone is a stronger anti-solvent, potentially leading to faster precipitation and smaller crystals. | Acetone's lower polarity compared to ethanol will more significantly reduce the solubility of the salt. |

| Methanol | May favor the formation of specific polymorphs or solvates. | The solvent's hydrogen bonding capacity and polarity can influence intermolecular interactions during crystal nucleation and growth. nih.gov |

It is important to note that empirical screening of a wide range of solvents and solvent mixtures would be necessary to identify the optimal conditions for obtaining Barium bis(5-oxo-L-prolinate) crystals with the desired morphology and size for any specific application.

Analysis of Polymorphism and Crystallinity in Barium Pyroglutamate Materials

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of crystalline materials as different polymorphs can exhibit distinct physical and chemical properties. While there is no specific literature detailing the polymorphism of Barium bis(5-oxo-L-prolinate), extensive research has been conducted on the polymorphism of L-pyroglutamic acid itself, which provides a foundational understanding of the potential structural diversity of its salts. acs.orgacs.orgresearchgate.net

L-pyroglutamic acid is known to exist in at least three enantiotropic polymorphic forms, denoted as α, β, and α'. acs.org These forms are interconvertible at different temperatures, indicating that they have different thermodynamic stabilities depending on the conditions.

The α-form is the stable polymorph at room temperature. Upon heating, it undergoes a reversible phase transition to the β-form at approximately 68 °C. acs.org On cooling, a further reversible transition from the α-form to the α'-form occurs at around -140 °C. acs.org The existence of these polymorphs is attributed to differences in intermolecular hydrogen bonding interactions within the crystal lattice. acs.orgresearchgate.net The crystal structure of the racemic form, DL-pyroglutamic acid, has also been characterized and is different from the pure enantiomers. acs.orgresearchgate.netrsc.org

The presence of a metal cation like barium would introduce new and strong ionic interactions, which would significantly alter the crystal packing compared to the free acid. This could lead to the formation of entirely new polymorphic forms or hydrated crystal structures (pseudopolymorphs) that are unique to Barium bis(5-oxo-L-prolinate). The coordination geometry of the barium ion, which can vary, would also play a crucial role in determining the resulting crystal structure. rsc.org Studies on other alkaline earth metal carboxylates have shown a wide variety of coordination modes and resulting crystal structures. rsc.orgnih.govscite.ai

The crystallinity of Barium bis(5-oxo-L-prolinate) materials would be assessed using techniques such as X-ray Powder Diffraction (XRPD), which can distinguish between different polymorphic forms and determine the degree of crystallinity. Differential Scanning Calorimetry (DSC) would be used to identify phase transitions between polymorphs and to determine their thermal stability. acs.orgacs.org

The following table summarizes the known polymorphic forms of L-pyroglutamic acid, which serves as a basis for understanding the potential structural complexity of its barium salt.

| Polymorphic Form | Transition Temperature | Key Characteristics |

| β-form | Stable above ~68 °C | High-temperature polymorph. acs.org |

| α-form | Stable between ~-140 °C and ~68 °C | Room temperature stable polymorph. acs.org |

| α'-form | Stable below ~-140 °C | Low-temperature polymorph. acs.org |

| γ-form | Metastable | A metastable polymorph of both L- and DL-pyroglutamic acid has been reported to form from the melt. acs.org |

Further research involving the synthesis and comprehensive solid-state characterization of Barium bis(5-oxo-L-prolinate) is required to elucidate its specific polymorphic forms and their properties.

Structural Elucidation and Coordination Environment of Barium Bis 5 Oxo L Prolinate

X-ray Crystallographic Analysis

X-ray crystallography stands as the cornerstone for the definitive determination of molecular and crystal structures. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can map the electron density and, consequently, the positions of atoms in three-dimensional space.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and determining the unit cell parameters of a polycrystalline sample. A PXRD pattern of Barium bis(5-oxo-L-prolinate) would serve as a unique fingerprint, allowing for its identification and purity assessment. The positions and intensities of the diffraction peaks can be used to determine the lattice parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell. While specific PXRD data for the title compound is not detailed in the provided results, studies on similar compounds demonstrate its utility. For example, PXRD was used to investigate the dehydration products of barium meta-perrhenate hydrates. nih.gov

When single crystals of sufficient quality are unavailable, Rietveld refinement of powder diffraction data offers a robust method for structure determination and refinement. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental powder diffraction data. By minimizing the difference between the calculated and observed patterns, one can refine atomic positions, lattice parameters, and other structural details. Although a specific Rietveld analysis for Barium bis(5-oxo-L-prolinate) is not present in the search results, the methodology has been successfully applied to determine the crystal structures of various complex materials. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the vibrational properties of bonds and the structure of molecules in solution.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, one can identify characteristic frequencies associated with specific functional groups and bonds. In the case of Barium bis(5-oxo-L-prolinate), these techniques are crucial for characterizing the vibrational modes of the 5-oxo-L-prolinate ligand and observing the effects of coordination to the barium ion.

Key vibrational bands of interest would include the C=O stretching vibrations of the carboxylic acid and the amide group, as well as the C-N and C-C stretching modes within the pyrrolidone ring. Coordination of the carboxylate and amide oxygen atoms to the barium ion would be expected to cause shifts in the corresponding stretching frequencies compared to the free ligand. While a detailed vibrational analysis of Barium bis(5-oxo-L-prolinate) is not provided in the search results, data for related compounds like tert-Butyl 5-oxo-L-prolinate offers a reference point for the ligand's vibrational modes. nih.gov The FT-Raman spectrum of tert-Butyl 5-oxo-L-prolinate has been recorded, providing a basis for comparison. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational bands. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| O-H Stretch (of free acid, if present) | 3300-2500 | Broad band, indicative of hydrogen bonding. |

| N-H Stretch (of amide) | 3400-3200 | Position can indicate hydrogen bonding. |

| C=O Stretch (amide I band) | 1700-1650 | Sensitive to coordination and hydrogen bonding. |

| C=O Stretch (carboxylate) | 1610-1550 (asymmetric), 1420-1300 (symmetric) | Coordination to Ba²⁺ will affect these frequencies. |

| C-N Stretch | 1350-1200 | Part of the complex fingerprint region. |

| Ba-O Stretch | < 600 | Low-frequency modes indicative of metal-ligand bonds. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For Barium bis(5-oxo-L-prolinate), NMR could confirm the connectivity of the atoms within the 5-oxo-L-prolinate ligand and provide insights into the symmetry of the complex in solution.

While the barium nucleus itself is not typically studied by NMR in this context, the coordination of the barium ion can influence the chemical shifts of the ligand's protons and carbons. Dynamic processes, such as ligand exchange or conformational changes, can also be investigated using variable-temperature NMR studies. Although specific NMR data for Barium bis(5-oxo-L-prolinate) is not available, studies on similar compounds, such as derivatives of 1,2-bis(5-oxo-2,3-dihydro-1H-pyrrol-4-ylidene)ethanes, demonstrate the power of NMR in elucidating three-dimensional structures in solution. nih.gov The chemical shifts for a related compound, tert-Butyl 5-oxo-L-prolinate, are known and would serve as a starting point for analysis. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Comments |

| ¹H | 1-4 | Protons on the pyrrolidone ring. |

| ¹³C | 20-60 (aliphatic), 170-185 (carbonyls) | Carbons of the pyrrolidone ring, ester, and amide groups. |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of metal-ligand complexes in solution. For Barium bis(5-oxo-L-prolinate), ESI-MS would be expected to confirm the molecular weight of the complex and provide insights into its stability and fragmentation patterns.

In positive-ion mode ESI-MS, the primary ion expected for Barium bis(5-oxo-L-prolinate) would be the singly charged species [Ba(C₅H₆NO₃)]⁺, formed by the loss of one of the 5-oxo-L-prolinate ligands. The isotopic pattern of this ion would be characteristic of the presence of barium. Other potential ions include the intact molecular ion with an associated cation from the solvent or an additive, such as [Ba(C₅H₆NO₃)₂(Na)]⁺.

The fragmentation of the parent ions in tandem mass spectrometry (MS/MS) experiments would likely proceed through several pathways, primarily involving the loss of neutral fragments from the 5-oxo-L-prolinate ligand. Based on studies of pyroglutamic acid and its derivatives, key fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.netacs.org The fragmentation of metal-peptide complexes can also be influenced by the metal ion, which can direct the cleavage sites. nih.gov

Predicted Fragmentation Pathways for the [Ba(C₅H₆NO₃)]⁺ Ion:

| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| [Ba(C₅H₆NO₃)]⁺ | Loss of water | [Ba(C₅H₄NO₂)]⁺ | 18 |

| [Ba(C₅H₆NO₃)]⁺ | Loss of carbon monoxide | [Ba(C₄H₆NO₂)]⁺ | 28 |

| [Ba(C₅H₆NO₃)]⁺ | Loss of carbon dioxide | [Ba(C₄H₆NO)]⁺ | 44 |

Note: The m/z values are nominal and would be subject to high-resolution mass measurement for precise identification. The table is illustrative of expected fragmentation based on known chemical principles.

Advanced X-ray Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES)) for Local Electronic and Geometric Structure of Barium

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that can provide detailed information about the local electronic and geometric structure of the barium center in Barium bis(5-oxo-L-prolinate).

X-ray Absorption Near Edge Structure (XANES): The Ba L₃-edge XANES spectrum would be particularly informative. The position and features of the absorption edge are sensitive to the oxidation state and coordination environment of the barium ion. For Barium bis(5-oxo-L-prolinate), the Ba L₃-edge is expected to be consistent with the Ba(II) oxidation state. While specific spectra for this complex are not available, studies on other barium compounds like BaO, BaCO₃, and Ba(NO₃)₂ show distinct spectral features that depend on the coordinating atoms and their geometry. researchgate.net The pre-edge features in the XANES spectrum can also provide information about the symmetry of the coordination environment. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the spectrum, at energies above the absorption edge, contains information about the coordination number and the distances to the neighboring atoms. Analysis of the EXAFS data would allow for the determination of the average Ba-O bond distances and the number of coordinating oxygen atoms from the carboxylate and amide groups of the 5-oxo-L-prolinate ligands.

X-ray Emission Spectroscopy (XES): XES is complementary to XAS and provides information about the occupied electronic states. High-resolution XES can be used to study the nature of the ligands and their interaction with the metal center. nih.gov While less common for barium than for transition metals, XES could potentially provide further details on the electronic structure of the complex.

Analysis of Coordination Geometry and Bonding Modes in Barium(II) Complexes

The coordination chemistry of barium(II) is characterized by its flexibility, with coordination numbers typically ranging from 6 to 12. The large ionic radius of Ba²⁺ allows for a high number of donor atoms in its first coordination sphere.

Characterization of the Barium Coordination Polyhedron

In the absence of a definitive crystal structure for Barium bis(5-oxo-L-prolinate), the coordination polyhedron around the barium ion can be predicted based on related structures. Barium complexes with carboxylate ligands often exhibit high coordination numbers, typically 8 or 9. shef.ac.uk For instance, in a related strontium complex with a biquinoline carboxylate ligand, the strontium ion is eight-coordinated. nih.gov Given that strontium and barium are in the same group, similar coordination behavior can be anticipated. The geometry of the coordination polyhedron is often a distorted version of a high-symmetry shape, such as a distorted tricapped trigonal prism or a square antiprism. shef.ac.uk The exact geometry is determined by the steric and electronic requirements of the ligands and the packing forces within the crystal lattice.

Identification of Ligand Binding Sites (Carboxylate, Amide Nitrogen, Oxygen)

The 5-oxo-L-prolinate ligand offers several potential binding sites for the barium ion. The most likely coordination will involve the oxygen atoms of the carboxylate group and the oxygen atom of the amide group. researchgate.net The carboxylate group can coordinate to the metal in a monodentate, bidentate chelating, or bridging fashion. Given the tendency of barium to form polymeric structures, bridging coordination by the carboxylate group is highly probable. rsc.org The amide oxygen is also a strong donor and is expected to participate in coordination. The amide nitrogen is generally a much weaker donor and is less likely to be directly involved in bonding to the hard Lewis acid Ba²⁺.

Likely Coordination Modes of 5-oxo-L-prolinate to Barium:

| Functional Group | Potential Binding Atoms | Plausible Coordination Mode |

|---|---|---|

| Carboxylate | Both oxygen atoms | Bidentate chelating or bridging |

| Amide | Oxygen atom | Monodentate |

Intermolecular Interactions and Supramolecular Assemblies

Hydrogen bonding is expected to play a crucial role in the crystal packing. The N-H group of the amide in the 5-oxo-L-prolinate ligand can act as a hydrogen bond donor to the oxygen atoms of neighboring carboxylate or amide groups. These hydrogen bonds would link the polymeric chains or layers together, creating a robust three-dimensional architecture. The chirality of the L-prolinate ligand will also influence the packing, potentially leading to the formation of chiral supramolecular structures. The study of supramolecular assemblies in amino acid-metal complexes is an active area of research, with applications in materials science and chiral recognition. mdpi.com

Advanced Computational and Theoretical Investigations on Barium bis(5-oxo-L-prolinate) Systems

Advanced Computational and Theoretical Investigations on Barium Bis 5 Oxo L Prolinate Systems

Quantum Chemical Calculations (Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2))

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecular systems at the electronic level. For barium bis(5-oxo-L-prolinate), these methods can provide a detailed picture of the bonding, structure, and spectroscopic characteristics.

The electronic structure of barium bis(5-oxo-L-prolinate) is primarily defined by the interaction between the barium cation (Ba²⁺) and two 5-oxo-L-prolinate anions. The 5-oxo-L-prolinate ligand possesses two potential coordination sites: the carboxylate oxygen atoms and the carbonyl oxygen of the lactam ring.

A Density Functional Theory (DFT) study on the related L-pyroglutamic acid using the B3LYP hybrid functional with a 6-311++G(d,p) basis set provides insight into the electronic properties of the ligand. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and the nature of electronic transitions. For the L-pyroglutamic acid molecule, the HOMO-LUMO energy gap has been calculated, which is indicative of its stability.

Upon complexation with barium, the electronic structure is perturbed. The Ba²⁺ ion, being a hard Lewis acid, will primarily interact with the hard oxygen donor atoms of the prolinate ligands. This interaction will lead to a stabilization of the ligand's molecular orbitals and a significant charge transfer from the carboxylate groups to the metal center. The HOMO of the complex is expected to be localized on the carboxylate groups of the prolinate ligands, while the LUMO would likely be associated with the barium ion or have a delocalized character over the complex.

Table 1: Theoretical Electronic Properties of L-Pyroglutamic Acid (as a proxy for the prolinate ligand)

| Parameter | Value | Method/Basis Set |

| HOMO Energy | -0.28 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.04 eV | B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 0.24 eV | B3LYP/6-311++G(d,p) |

Note: These values are for the free ligand and will be modified upon coordination with barium.

The geometry of barium bis(5-oxo-L-prolinate) would be determined by the coordination preferences of the barium ion and the steric and electronic constraints of the two 5-oxo-L-prolinate ligands. Barium, as a large alkaline earth metal, typically exhibits high coordination numbers, commonly ranging from 6 to 10.

Geometry optimization using DFT would reveal the most stable arrangement of the ligands around the central barium ion. It is anticipated that the carboxylate group of each prolinate ligand will chelate the barium ion in a bidentate fashion. Additionally, the carbonyl oxygen of the lactam ring could also participate in coordination, leading to a higher coordination number and a more compact structure.

The conformational energy landscape would be complex, with multiple possible isomers depending on the relative orientation of the two chiral prolinate ligands (L,L-), and the puckering of the five-membered lactam rings. Computational exploration of this landscape would identify the global minimum energy structure and other low-lying conformers that might be present in equilibrium.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

Vibrational Frequencies: The infrared (IR) and Raman spectra of barium bis(5-oxo-L-prolinate) would be dominated by the vibrational modes of the prolinate ligand. Theoretical calculations on L-pyroglutamic acid have assigned the characteristic vibrational modes. nih.gov Upon coordination to barium, the most significant changes in the vibrational spectrum are expected for the carboxylate and carbonyl stretching frequencies. The asymmetric and symmetric stretching vibrations of the carboxylate group (typically around 1600-1400 cm⁻¹) would shift to lower wavenumbers due to the coordination with the metal ion. The C=O stretching vibration of the lactam ring (around 1700 cm⁻¹) would also experience a red-shift if it is involved in coordination.

Table 2: Predicted Vibrational Frequency Shifts upon Coordination (Conceptual)

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Expected Shift upon Coordination to Ba²⁺ |

| Carboxylate Asymmetric Stretch | ~1620 | Decrease |

| Carboxylate Symmetric Stretch | ~1410 | Decrease |

| Lactam Carbonyl Stretch | ~1700 | Decrease (if coordinated) |

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of the prolinate ligands would be influenced by the coordination to the diamagnetic Ba²⁺ ion. While the changes are generally smaller than those observed with paramagnetic ions, subtle shifts in the positions of the proton and carbon signals, particularly those close to the coordination sites (i.e., the α-carbon and the carbons of the lactam ring), can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of barium bis(5-oxo-L-prolinate) in different environments, particularly in solution.

In a solvent such as water, the coordination sphere of the barium ion in barium bis(5-oxo-L-prolinate) is expected to be dynamic and will likely involve water molecules. MD simulations can model the interactions between the complex and the surrounding solvent molecules, providing a picture of the solvation shell structure.

These simulations can help to understand how solvent molecules compete with the prolinate ligands for coordination sites on the barium ion. The radial distribution functions (RDFs) between the barium ion and the oxygen atoms of the prolinate ligands and the water molecules can be calculated to quantify the coordination environment.

MD simulations are particularly well-suited for studying dynamic processes. For barium bis(5-oxo-L-prolinate), this includes the exchange of coordinated water molecules with bulk solvent, the conformational changes of the chelate rings, and the potential dissociation of one or both prolinate ligands from the barium center.

By employing enhanced sampling techniques, such as metadynamics or umbrella sampling, the free energy barriers associated with these dynamic events can be calculated. This would provide a quantitative measure of the stability of the complex in solution and the timescales of the various dynamic processes. For instance, the potential mean force (PMF) for the dissociation of a prolinate ligand from the barium ion could be computed to determine the binding free energy.

Analysis of Metal-Ligand Binding Energies and Thermodynamic Stability

The interaction between the barium ion (Ba²⁺) and the 5-oxo-L-prolinate (pyroglutamate) ligand is primarily electrostatic in nature, driven by the attraction between the divalent cation and the negatively charged carboxylate group of the ligand. The 5-oxo-L-prolinate anion acts as a bidentate ligand, coordinating with the barium ion through the two oxygen atoms of the carboxylate group.

The thermodynamic stability of alkaline earth metal complexes, including those with barium, is influenced by several factors. A significant factor is the charge density of the cation. Generally, for alkaline earth metals, the tendency to form complexes is greater than that of alkali metals due to their higher positive charge (+2) and smaller ionic radii. libretexts.org However, within the alkaline earth metal group, this tendency typically decreases with increasing ionic radius. libretexts.org This suggests that the stability of pyroglutamate (B8496135) complexes might follow the trend Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺.

The solvent environment plays a crucial role in the thermodynamic stability of these complexes. Studies on other alkaline earth metal complexes have shown that the stability can be significantly lower in protic and polar solvents like methanol (B129727) and ethanol (B145695) compared to aprotic solvents like acetonitrile. irb.hr This is attributed to the strong solvation of the cations in protic solvents, which makes the complexation process thermodynamically less favorable. irb.hr

Table 1: Factors Influencing the Thermodynamic Stability of Barium bis(5-oxo-L-prolinate)

| Factor | Influence on Stability | Rationale |

| Cation Charge | High | The +2 charge of Ba²⁺ leads to strong electrostatic attraction with the negatively charged pyroglutamate ligand. |

| Cationic Radius | Moderate | Barium has a larger ionic radius compared to other alkaline earth metals, which can lead to lower charge density and potentially weaker, more flexible coordination bonds. |

| Ligand Structure | High | The bidentate nature of the 5-oxo-L-prolinate ligand, with its carboxylate group, allows for stable chelate ring formation with the Ba²⁺ ion. |

| Solvent | High | The polarity and coordinating ability of the solvent significantly impact the solvation of ions and the complex, thereby affecting the overall stability of the complex. irb.hr |

Comparative Theoretical Studies with Other Divalent Metal Ions and Pyroglutamate Analogues

Comparative studies of complexes with different divalent metal ions provide valuable insights into the factors governing binding affinity and selectivity. The interaction of divalent cations with ligands containing carboxylate groups, such as polygalacturonate, has been shown to be intimately linked to the hydration properties of the cation. nih.gov

For instance, cations like Ca²⁺ and Ba²⁺ have been observed to form bidentate complexes by releasing two water molecules from their hydration shells to bind with the carboxylate groups. nih.gov In contrast, Mg²⁺, with its very strong interaction with water, tends to remain more hydrated and may interact with the ligand through shared water molecules. nih.gov This suggests that the binding of Ba²⁺ to 5-oxo-L-prolinate likely involves direct coordination between the barium ion and the carboxylate oxygens.

When comparing Barium bis(5-oxo-L-prolinate) to complexes with other alkaline earth metals, a general trend in stability is expected to follow the decrease in ionic radius and increase in charge density (Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺). vedantu.com However, the specific geometry and flexibility of the ligand can introduce selectivity. For example, in complexes with a calix nih.govarene derivative, Ca²⁺ showed the highest affinity in one solvent, while Sr²⁺ was favored in others, highlighting the intricate interplay between ion size, ligand cavity, and solvent. irb.hr

Theoretical studies on pyroglutamate analogues would involve modifying the pyroglutamate structure to understand how changes in steric hindrance, electronic properties, and the number or type of donor atoms affect the binding energy and thermodynamic stability. For example, introducing electron-withdrawing groups could decrease the basicity of the carboxylate group, potentially weakening the metal-ligand bond. Conversely, adding more coordinating groups could enhance the binding affinity through the chelate effect.

Table 2: Comparative Theoretical Trends for Divalent Metal Ion-Pyroglutamate Complexes

| Metal Ion | Expected Relative Binding Strength | Key Theoretical Considerations |

| Mg²⁺ | Highest | Smallest ionic radius, highest charge density. Strong hydration may influence coordination mode. nih.gov |

| Ca²⁺ | High | Smaller ionic radius than Ba²⁺. Known to form stable bidentate complexes with carboxylates. nih.gov |

| Sr²⁺ | Intermediate | Properties are intermediate between Ca²⁺ and Ba²⁺. |

| Ba²⁺ | Moderate | Largest ionic radius in this series, leading to lower charge density. Forms bidentate complexes. nih.gov |

Future Directions and Emerging Research Avenues in Barium 5 Oxo L Prolinate Chemistry

Development of Advanced Synthetic Strategies for Novel Barium Pyroglutamate (B8496135) Derivatives

The synthesis of Barium bis(5-oxo-L-prolinate) and its derivatives is foundational to any future research. While classical precipitation methods might yield the basic salt, advanced synthetic strategies can offer greater control over the material's properties. Drawing inspiration from the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, several advanced techniques could be adapted. numberanalytics.comchemh.com

Modulated synthesis, which involves the use of competing ligands or modulators to control crystal growth, could be employed to produce Barium bis(5-oxo-L-prolinate) with specific particle sizes and morphologies. numberanalytics.com Techniques such as solvothermal and microwave-assisted synthesis, proven effective for other metal-organic compounds, could lead to the formation of novel crystalline phases or nanostructured materials with enhanced properties. chemh.com Furthermore, exploring the use of non-canonical amino acid derivatives as co-ligands could open the door to a vast library of new barium-based coordination compounds with tailored functionalities. chimia.ch The development of these synthetic methodologies will be crucial for producing high-quality, well-defined materials suitable for detailed characterization and application-oriented studies.

Integration of Multimodal Characterization Techniques for Comprehensive Structural and Electronic Insights

A thorough understanding of the structure-property relationships in Barium bis(5-oxo-L-prolinate) will necessitate a multimodal characterization approach. Beyond basic elemental analysis and infrared spectroscopy, a suite of advanced analytical techniques should be employed to gain comprehensive insights.

Single-crystal X-ray diffraction will be paramount for elucidating the precise three-dimensional arrangement of atoms, including the coordination geometry of the barium ion and the conformation of the pyroglutamate ligand. nih.gov In cases where single crystals are not readily obtainable, powder X-ray diffraction can provide valuable information on the crystalline phase and purity. malvernpanalytical.com

To probe the local coordination environment of the barium ion and the electronic structure of the complex, techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) would be invaluable. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can reveal the thermal stability of the compound and any phase transitions it may undergo. researchgate.nethud.ac.uk A study on the thermal-induced transformation of glutamic acid to pyroglutamic acid highlights the importance of such thermal analyses. nih.gov The integration of these diverse characterization methods will provide a holistic understanding of the material's fundamental properties.

Exploration of Supramolecular Chemistry and Self-Assembly in Barium-Amino Acid Systems

The principles of supramolecular chemistry, which focus on the non-covalent interactions that govern molecular assembly, offer a rich avenue for exploring the behavior of Barium bis(5-oxo-L-prolinate). mdpi.comresearchgate.net The interplay of coordination bonds, hydrogen bonds, and van der Waals forces can lead to the formation of intricate and functional supramolecular architectures.

Investigating the self-assembly of Barium bis(5-oxo-L-prolinate) in different solvent systems and under various conditions could reveal the formation of higher-order structures such as nanoparticles, gels, or films. mdpi.com The inherent chirality of the L-prolinate ligand could also direct the formation of chiral supramolecular assemblies with potential applications in asymmetric catalysis or chiral separations. The study of how amino acids and their derivatives self-assemble and co-assemble with metal ions provides a strong precedent for this line of inquiry. mdpi.comdoaj.org

Interdisciplinary Research with Crystallography and Computational Modeling for Rational Design

The synergy between experimental crystallography and computational modeling represents a powerful tool for the rational design of novel materials. nih.govnih.gov In the context of Barium bis(5-oxo-L-prolinate), this interdisciplinary approach can accelerate the discovery of new derivatives with desired properties.

High-resolution crystal structures, obtained through X-ray diffraction, can serve as the basis for detailed computational studies. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, bonding characteristics, and spectroscopic properties of the complex, complementing experimental findings. numberanalytics.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound in solution and its interactions with other molecules. digitellinc.com This combined experimental and computational approach can guide the design of new synthetic targets with optimized properties, moving the field from serendipitous discovery to rational design. The application of these computational methods has already proven valuable in understanding and engineering metal-binding sites in proteins, a field with strong parallels to the study of metal-amino acid complexes. nih.govportlandpress.complos.org

Q & A

Q. What methodologies assess the compound’s potential in carbon capture or gas separation applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.